

# Application Notes and Protocols: [11C]CB184 for Imaging Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

[11C]CB184, chemically known as N,N-di-n-propyl-2-[2-(4-[11C]methoxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide, is a second-generation radioligand developed for positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO). TSPO is a transmembrane protein located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[1][2][3] In various neuropathological conditions, including neurodegenerative diseases and brain injury, the expression of TSPO is significantly increased. [2] PET imaging with TSPO-specific radioligands like [11C]CB184 allows for the in vivo visualization and quantification of neuroinflammatory processes.[4]

Compared to the first-generation TSPO radioligand, [11C]PK11195, [11C]CB184 exhibits a lower lipophilicity and a potentially better signal-to-noise ratio, making it a promising alternative for imaging neuroinflammation.[4][5] Preclinical and initial clinical studies have demonstrated the suitability of [11C]CB184 for imaging TSPO in the human brain, with an acceptable radiation dose and pharmacological safety profile at the doses required for PET imaging.[6][7]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for [11C]CB184 from preclinical and clinical studies.



Table 1: In Vitro Binding Affinity of CB184

| Parameter | Value | Species       | Reference |
|-----------|-------|---------------|-----------|
| Ki (nM)   | 0.54  | Not Specified | [8]       |

Table 2: [11C]CB184 Uptake in a Rat Model of Herpes Encephalitis (HSE)

| Brain Region | Standardized<br>Uptake Value<br>(SUV) - HSE<br>Rats | Standardized<br>Uptake Value<br>(SUV) - Control<br>Rats | p-value | Reference |
|--------------|-----------------------------------------------------|---------------------------------------------------------|---------|-----------|
| Medulla      | 0.86 ± 0.27                                         | 0.47 ± 0.08                                             | 0.003   | [5]       |
| Pons         | 0.73 ± 0.17                                         | 0.44 ± 0.11                                             | 0.002   | [5]       |
| Striatum     | 0.38 ± 0.06                                         | 0.29 ± 0.09                                             | 0.04    | [5]       |
| Whole Brain  | 0.52 ± 0.08                                         | 0.41 ± 0.08                                             | 0.02    | [5]       |

Table 3: [11C]CB184 Total Distribution Volume (VT) in Healthy Human Volunteers

| Brain Region      | VT (mL/cm³) | Reference |
|-------------------|-------------|-----------|
| Thalamus          | 5.1 ± 0.4   | [7]       |
| Cerebellar Cortex | 4.4 ± 0.2   | [7]       |

Table 4: Radiation Dosimetry of [11C]CB184 in Healthy Human Volunteers



| Organ          | Absorbed Dose (μGy/MBq) | Reference |
|----------------|-------------------------|-----------|
| Kidneys        | 21.0 ± 0.5              | [7]       |
| Lungs          | 16.8 ± 2.7              | [7]       |
| Spleen         | 16.6 ± 6.6              | [7]       |
| Pancreas       | 16.5 ± 2.2              | [7]       |
| Effective Dose | 5.9 ± 0.6 μSv/MBq       | [7]       |

# Experimental Protocols Radiosynthesis of [11C]CB184

The radiosynthesis of [11C]CB184 is typically performed via O-methylation of its corresponding desmethyl precursor using [11C]methyl triflate.[9]

#### Materials:

- Desmethyl precursor (N,N-di-n-propyl-2-[2-(4-hydroxyphenyl)-6,8-dichloroimidazol[1,2-a]pyridine-3-yl]acetamide)
- [11C]Methyl triflate ([11C]CH3OTf)
- · Anhydrous acetone
- Sodium hydroxide
- HPLC purification system
- Sterile water for injection
- Ethanol
- 0.9% Sodium chloride solution

#### Procedure:



- Production of [11C]Methyl Iodide: [11C]Carbon dioxide produced by a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) via the "gas-phase" method.
- Conversion to [11C]Methyl Triflate: [11C]CH3I is passed through a heated column containing silver triflate to produce [11C]CH3OTf.
- Radiolabeling Reaction: The [11C]CH3OTf is trapped in a reaction vessel containing the
  desmethyl precursor dissolved in anhydrous acetone and sodium hydroxide. The reaction is
  allowed to proceed at an elevated temperature for a few minutes.
- Purification: The reaction mixture is quenched and purified using reverse-phase highperformance liquid chromatography (HPLC).
- Formulation: The collected HPLC fraction containing [11C]CB184 is evaporated to dryness and reconstituted in a sterile solution of ethanol and 0.9% sodium chloride for injection.
- Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before administration.

### In Vivo PET Imaging Protocol (Human)

This protocol is based on studies performed in healthy human volunteers.[6][7]

#### **Subject Preparation:**

- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

#### Radiotracer Administration:

A bolus injection of [11C]CB184 (e.g., 740 MBq) is administered intravenously.[6]

#### PET Scan Acquisition:

A dynamic PET scan is acquired for 90 minutes immediately following the injection.[6][7]



- Data can be acquired in 3D mode.
- Attenuation correction is performed using a CT scan.

#### Arterial Blood Sampling (for kinetic modeling):

- Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and less frequently thereafter.
- Plasma is separated by centrifugation, and radioactivity is measured.
- Metabolite analysis is performed using HPLC to determine the fraction of unchanged [11C]CB184 in plasma over time. In humans, approximately 37% of the radioactivity in plasma remains as the unchanged parent compound 60 minutes after injection.[7]

#### Data Analysis:

- Regions of interest (ROIs) are delineated on co-registered MRI or CT images.
- Time-activity curves (TACs) are generated for each ROI.
- For quantitative analysis, kinetic modeling (e.g., a two-tissue compartment model) can be applied to the TACs using the arterial input function to estimate the total distribution volume (VT).[7]
- Standardized Uptake Values (SUVs) can also be calculated for semi-quantitative analysis.

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: TSPO Signaling in Neuroinflammation.



Click to download full resolution via product page

Caption: [11C]CB184 PET Imaging Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 4. Evaluation of [(11)C]CB184 for imaging and quantification of TSPO overexpression in a rat model of herpes encephalitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of [11C]CB184 for imaging and quantification of TSPO overexpression in a rat model of herpes encephalitis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and first-in-man studies of [(11)C]CB184 for imaging the 18-kDa translocator protein by positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of safety, efficacy, and dosimetry of a novel 18-kDa translocator protein ligand, [11C]CB184, in healthy human volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSPO Radioligands for Neuroinflammation: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: [11C]CB184 for Imaging Translocator Protein (TSPO)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256021#11c-cb184-for-imaging-translocator-protein-tspo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com